Methyllithium

説明

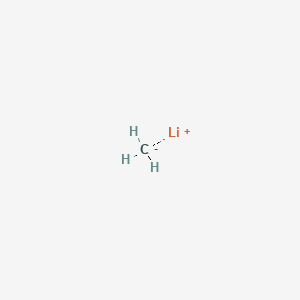

Methyllithium is the simplest organolithium reagent, with the empirical formula CH₃Li. This s-block organometallic compound adopts an oligomeric structure both in solution and in the solid state. It is highly reactive and is invariably used in solution with an ether as the solvent. This compound is a reagent in organic synthesis as well as organometallic chemistry .

準備方法

Synthetic Routes and Reaction Conditions: Methyllithium is typically prepared by the reaction of methyl bromide with a suspension of lithium in diethyl ether: [ 2 \text{Li} + \text{CH}_3\text{Br} \rightarrow \text{CH}_3\text{Li} + \text{LiBr} ] The lithium bromide forms a complex with the this compound. Most commercially available this compound consists of this complex. “Halide-free” this compound can be prepared from methyl chloride, where lithium chloride precipitates from the diethyl ether since it does not form a strong complex with this compound .

Industrial Production Methods: this compound is usually not prepared in the laboratory but purchased as a solution in various ethers. Commercial this compound can be treated with dioxane to precipitate lithium bromide, which can be removed by filtration .

化学反応の分析

Types of Reactions: Methyllithium undergoes various types of reactions, including nucleophilic addition, deprotonation, and substitution reactions. It is both strongly basic and highly nucleophilic due to the partial negative charge on carbon .

Common Reagents and Conditions:

Nucleophilic Addition: this compound reacts with ketones to give tertiary alcohols in a two-step process: [ \text{Ph}_2\text{CO} + \text{CH}_3\text{Li} \rightarrow \text{Ph}_2\text{C}(\text{CH}_3)\text{OLi} ] [ \text{Ph}_2\text{C}(\text{CH}_3)\text{OLi} + \text{H}^+ \rightarrow \text{Ph}_2\text{C}(\text{CH}_3)\text{OH} + \text{Li}^+ ]

Substitution: Nonmetal halides are converted to methyl compounds with this compound: [ \text{PCl}_3 + 3 \text{CH}_3\text{Li} \rightarrow \text{P(CH}_3)_3 + 3 \text{LiCl} ]

Major Products: The major products formed from these reactions include tertiary alcohols and methylated nonmetal compounds .

科学的研究の応用

Key Applications

- Synthesis of Alcohols

- Formation of Organocopper Compounds

- Reactions with Carbon Dioxide

- Synthesis of Methyl Compounds

Case Study 1: Isolation of Chloride-Free this compound

A recent study focused on isolating chloride-free this compound to improve the purity of reactions involving this reagent. The researchers employed K[N(SiMe₃)₂] as a halide-trapping reagent, demonstrating that this approach significantly reduced contamination from lithium halides, which can complicate synthesis protocols .

Case Study 2: Applications in Drug Synthesis

This compound has been utilized in synthesizing complex pharmaceuticals by facilitating the formation of key intermediates. For instance, it was employed to produce allylic alcohols from acrolein with a yield of 50%, showcasing its effectiveness in multi-step organic syntheses .

Data Table: Summary of Reactions Involving this compound

| Reaction Type | Reactants | Products | Yield (%) |

|---|---|---|---|

| Alcohol Synthesis | Ketone + this compound | Tertiary Alcohol | Variable |

| Organocopper Formation | Metal Halide + this compound | Organocopper Compound | High |

| Carbon Dioxide Reaction | This compound + CO₂ | Lithium Acetate | High |

| Methylation of Halides | Nonmetal Halide + this compound | Methyl Compound | Variable |

作用機序

Methyllithium exerts its effects through nucleophilic addition and deprotonation reactions. The partial negative charge on the carbon atom makes it highly reactive towards electron acceptors and proton donors. This reactivity is crucial for its role in organic synthesis and other applications .

類似化合物との比較

Butyllithium: Another organolithium reagent, butyllithium is more commonly used for deprotonations due to its higher reactivity and lower cost.

Phenyllithium: Used in similar applications but has different reactivity due to the phenyl group.

Grignard Reagents: Methylmagnesium halides are often used as alternatives to methyllithium for similar reactions

Uniqueness: this compound is unique due to its simplicity and high reactivity. It is the parent archetypal organolithium complex and serves as a fundamental reagent in organometallic chemistry .

生物活性

Methyllithium (MeLi) is a highly reactive organolithium compound widely used in organic synthesis. Its biological activity, while less studied than its chemical reactivity, is of interest due to its potential applications in medicinal chemistry and its interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structural characteristics, and relevant case studies.

This compound is an organolithium reagent characterized by the formula . It exists primarily as a monomer in nonpolar solvents, exhibiting significant nucleophilicity due to the presence of lithium. This property allows it to participate in various reactions, including nucleophilic additions and carbon-carbon bond formations.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 23.95 g/mol |

| Melting Point | -108 °C |

| Boiling Point | -34 °C |

| Solubility | Soluble in diethyl ether |

| Structure | Monomeric (CH₃Li) |

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its interaction with cellular components and enzymes. One significant area of research involves its effect on protein structures and functions through metal coordination and nucleophilic attack.

- Interaction with Proteins : this compound can form complexes with proteins, potentially altering their conformation and activity. Recent studies have shown that this compound can react with amino acid side chains, leading to modifications that may impact enzyme function.

- Inhibition of Enzymatic Activity : this compound has been observed to inhibit certain enzymes by modifying their active sites. For example, it can react with the thiol groups in cysteine residues, which are crucial for the catalytic activity of various enzymes.

- Impact on Cell Signaling : The compound may influence cell signaling pathways by altering the phosphorylation states of proteins involved in these pathways. This can lead to downstream effects on gene expression and cellular responses.

Case Study 1: this compound and Enzyme Inhibition

A study investigated the effects of this compound on a specific enzyme involved in metabolic pathways. The results indicated that this compound inhibited the enzyme's activity significantly by modifying key cysteine residues at the active site, leading to reduced substrate turnover rates.

Case Study 2: Cellular Uptake and Toxicity

Research has demonstrated that this compound can penetrate cellular membranes, where it interacts with intracellular proteins. While this property can be exploited for drug delivery systems, it also raises concerns regarding cytotoxicity due to potential off-target effects.

Structural Studies

Recent advancements in structural analysis techniques have provided insights into the behavior of this compound in biological contexts. For instance, X-ray crystallography has been employed to elucidate the structure of this compound complexes with various ligands, revealing how these interactions may influence biological activity.

Table 2: Structural Characteristics from Recent Studies

特性

IUPAC Name |

lithium;carbanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3.Li/h1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLVCKWPAMTVTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[CH3-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3Li | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061273 | |

| Record name | Lithium, methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

22.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917-54-4 | |

| Record name | Lithium, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000917544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium, methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium, methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyllithium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。